molecular formula C7H2F13NO B1303554 Tridecafluoroheptanamide CAS No. 2358-22-7

Tridecafluoroheptanamide

Cat. No.: B1303554
CAS No.: 2358-22-7
M. Wt: 363.08 g/mol
InChI Key: SMJYTRJJHRJAED-UHFFFAOYSA-N
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Description

Tridecafluoroheptanamide is a fluorinated organic compound with the molecular formula C7H2F13NO. It belongs to the class of perfluoroalkyl amides, which are characterized by the presence of a perfluorinated carbon chain attached to an amide group. This compound is known for its unique chemical properties, including high thermal stability, chemical inertness, and hydrophobicity. These properties make it valuable in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tridecafluoroheptanamide can be synthesized through several methods. One common approach involves the reaction of perfluoroheptanoic acid with ammonia or an amine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the amide bond.

Industrial Production Methods

In industrial settings, the production of perfluoroheptanamide often involves the use of specialized equipment to handle the highly reactive and corrosive nature of perfluorinated compounds. The process may include steps such as distillation, purification, and quality control to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Tridecafluoroheptanamide undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of perfluorinated carboxylic acids.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The fluorine atoms in the perfluorinated chain can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or ozone are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

    Substitution: Nucleophilic reagents such as alkoxides or thiolates can be used for substitution reactions.

Major Products Formed

    Oxidation: Perfluoroheptanoic acid.

    Reduction: Perfluoroheptylamine.

    Substitution: Various substituted perfluoroheptanamides depending on the nucleophile used.

Scientific Research Applications

Tridecafluoroheptanamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of more complex fluorinated compounds.

    Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility and stability.

    Medicine: Explored for its potential in medical imaging and as a contrast agent in diagnostic procedures.

    Industry: Utilized in the production of high-performance materials, such as coatings and lubricants, due to its hydrophobic and oleophobic properties.

Mechanism of Action

The mechanism of action of perfluoroheptanamide is primarily related to its interaction with biological membranes and proteins. The perfluorinated chain imparts hydrophobicity, allowing the compound to interact with lipid bilayers and alter membrane properties. Additionally, the amide group can form hydrogen bonds with proteins, potentially affecting their structure and function. These interactions can influence various molecular pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Perfluoroheptanoic acid: Similar in structure but contains a carboxylic acid group instead of an amide group.

    Perfluoroheptylamine: Contains an amine group instead of an amide group.

    Perfluorooctanamide: Similar structure with an additional carbon in the perfluorinated chain.

Uniqueness

Tridecafluoroheptanamide is unique due to its specific combination of a perfluorinated chain and an amide group. This combination imparts distinct chemical and physical properties, such as enhanced thermal stability and resistance to chemical degradation, making it suitable for specialized applications in various fields.

Properties

IUPAC Name

2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2F13NO/c8-2(9,1(21)22)3(10,11)4(12,13)5(14,15)6(16,17)7(18,19)20/h(H2,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMJYTRJJHRJAED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6F13C(O)NH2, C7H2F13NO
Record name Heptanamide, 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoro-
Source NORMAN Suspect List Exchange
Description The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6
Explanation Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20377827
Record name Perfluoroheptanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2358-22-7
Record name Perfluoroheptanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A ten-fold excess, fifty (50) ml, of anhydrous ammonia gas were condensed into a four-neck flask fitted with an agitator, reflux condenser, dropping funnel, thermometer, and a drying tube (filled with solid KOH) which had been cooled in a dry ice/ethanol bath. The ammonia was condensed into the flask via the drying tube. With good agitation and cooling, 60 g of a reaction product (perfluoroheptanonitrile), made in accordance with the technique described in Example 4 for conversion of a perfluoroacid to a nitrile, having the structure C6F13CN was added slowly. After addition was completed, the temperature was allowed to slowly rise to ambient allowing the excess ammonia to evaporate. The resulting white solid product was air dried to yield 62.0 g of perfluoroheptanamide having the following formula (a yield of 98.5% with a m.p. at 75-76° C.).
[Compound]
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Yield
98.5%

Synthesis routes and methods II

Procedure details

A 3-1, four-necked, round-bottomed flask equipped with stirrer, thermometer, reflux condenser with bubble counter and inlet gas-tube, is charged with 658 g (1.74 mol) of methyl perfluoroheptanoate and 1.5 l tetrahydrofurane. A stream of ammonia is passed from a pressure tank into the stirring solution. The ammonia feed rate is such that a negligible amount of gas is observed exiting the reactor as observed in the bubble counter. Temperature of the mixture increases to 40-50° C. Ammonium supply is continued until the temperature begins to decrease and an increasing volume of gas is observed exiting the reactor in the bubble counter. After ending the ammonia supply, the mixture is left to stand for 12 hr. Solvent is removed under reduced pressure, yielding 626 g p perfluoroheptanoic acid amide (99%), mp 127-128° C.
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658 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Tridecafluoroheptanamide
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